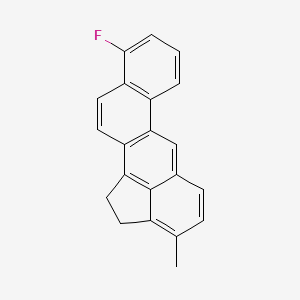

Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benz(j)aceanthrylen, 10-Fluor-1,2-dihydro-3-methyl- ist eine komplexe organische Verbindung mit der Summenformel C21H15F. Diese Verbindung ist ein Derivat von Benzaceanthrylen und weist ein Fluoratom und eine Methylgruppe auf, die zu ihren einzigartigen chemischen Eigenschaften beitragen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Benz(j)aceanthrylen, 10-Fluor-1,2-dihydro-3-methyl-, umfasst typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beinhaltet die Fluorierung einer Vorläuferverbindung, gefolgt von Cyclisierungs- und Methylierungsschritten. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zum Beispiel kann der Fluorierungsschritt die Verwendung eines Fluorierungsmittels wie Selectfluor unter kontrollierten Temperatur- und Druckbedingungen umfassen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung ist aufgrund ihrer spezialisierten Anwendungen weniger verbreitet. Bei der Produktion in größerem Maßstab würde das Verfahren ähnliche Schritte wie in der Laborsynthese umfassen, aber für Effizienz und Wirtschaftlichkeit optimiert. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen umfassen, um Reaktionsparameter präzise zu steuern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound, followed by cyclization and methylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the fluorination step might involve the use of a fluorinating agent like Selectfluor under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process would involve similar steps as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Reaktionstypen

Benz(j)aceanthrylen, 10-Fluor-1,2-dihydro-3-methyl-, durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.

Reduktion: Dies kann bestimmte funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.

Substitution: Das Fluoratom kann unter bestimmten Bedingungen durch andere Substituenten ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Katalysatoren wie Palladium auf Kohle (Pd/C) mit Wasserstoffgas.

Substitution: Nukleophile Reagenzien wie Natriummethoxid in Methanol.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion vollständig gesättigte Kohlenwasserstoffe erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Benz(j)aceanthrylen, 10-Fluor-1,2-dihydro-3-methyl-, hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um Reaktionsmechanismen und die Auswirkungen des Fluorsubstitutions auf aromatische Systeme zu untersuchen.

Biologie: Untersucht auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen wie DNA und Proteinen.

Medizin: Für sein Potenzial als Pharmakophor in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von Antikrebsmitteln.

Industrie: Aufgrund seiner einzigartigen elektronischen Eigenschaften bei der Synthese von fortschrittlichen Materialien, einschließlich Polymeren und Nanomaterialien, eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den Benz(j)aceanthrylen, 10-Fluor-1,2-dihydro-3-methyl-, seine Wirkung entfaltet, beinhaltet Wechselwirkungen auf molekularer Ebene. Das Fluoratom kann die Elektronenverteilung der Verbindung beeinflussen und so ihre Reaktivität und Bindungsaffinität zu verschiedenen Zielmolekülen beeinflussen. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren, ihre Aktivität verändern und zu spezifischen physiologischen Wirkungen führen.

Wirkmechanismus

The mechanism by which Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- exerts its effects involves interactions at the molecular level. The fluorine atom can influence the compound’s electronic distribution, affecting its reactivity and binding affinity to various targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Benz(j)aceanthrylen, 3-methyl-

- 1,2-Dihydro-3,5-dimethylbenz(j)aceanthrylen

- 5-Fluor-7,12-dimethyl-7,12-dihydrobenzo[a]anthracen-7,12-diol

Einzigartigkeit

Benz(j)aceanthrylen, 10-Fluor-1,2-dihydro-3-methyl-, ist aufgrund des Vorhandenseins sowohl eines Fluoratoms als auch einer Methylgruppe einzigartig, die seine chemischen und physikalischen Eigenschaften maßgeblich beeinflussen. Das Fluoratom erhöht seine Stabilität und Reaktivität, während die Methylgruppe seine Löslichkeit und Wechselwirkung mit anderen Molekülen beeinflussen kann.

Biologische Aktivität

Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its biological activity, particularly its mutagenicity and potential implications in cancer research. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS No. | 74924-90-6 |

| Molecular Formula | C21H15F |

| Molecular Weight | 286.3 g/mol |

| IUPAC Name | 10-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |

| InChI Key | QJTKRBPFLXFEOU-UHFFFAOYSA-N |

This compound's structure includes a fluorine atom that influences its reactivity and biological interactions.

Synthesis Methods

The synthesis of Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl- typically involves multi-step organic reactions. A common approach includes:

- Fluorination : Utilizing fluorinating agents like Selectfluor under controlled conditions.

- Cyclization : Formation of the aromatic system.

- Methylation : Introduction of the methyl group to the structure.

These steps are optimized for yield and purity in both laboratory and industrial settings.

Mutagenicity Studies

Benz(j)aceanthrylene exhibits significant mutagenic properties. Initial studies using the Ames test revealed that it acts as a frame-shift mutagen requiring metabolic activation. The compound showed a spectrum of activity similar to benzo[a]pyrene across various tester strains, particularly strain TA98 . The optimal activity concentration for Benz(j)aceanthrylene was found to be approximately ten times lower than that of benzo[a]pyrene, indicating a potent mutagenic potential even at lower doses .

The biological effects of Benz(j)aceanthrylene are primarily mediated through its metabolites. The compound undergoes metabolic activation to form reactive intermediates such as diol epoxides, which interact with DNA and other macromolecules, leading to mutagenic changes . The predominant metabolite identified is the 1,2-dihydro-1,2-diol, implicating it as a critical player in the compound's mutagenicity .

Toxicokinetics and Carcinogenicity

Research indicates that PAHs like Benz(j)aceanthrylene can be rapidly absorbed by the respiratory tract. Studies involving inhalation exposure in rats demonstrated significant distribution to various organs including the liver and lungs, highlighting potential carcinogenic risks associated with exposure to this compound .

A comprehensive review of PAHs has linked them to various forms of cancer due to their ability to form DNA adducts upon metabolic activation. The potential for Benz(j)aceanthrylene to contribute to these processes warrants further investigation into its long-term effects on human health .

Eigenschaften

CAS-Nummer |

74924-90-6 |

|---|---|

Molekularformel |

C21H15F |

Molekulargewicht |

286.3 g/mol |

IUPAC-Name |

10-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |

InChI |

InChI=1S/C21H15F/c1-12-5-6-13-11-19-15-3-2-4-20(22)17(15)9-8-16(19)18-10-7-14(12)21(13)18/h2-6,8-9,11H,7,10H2,1H3 |

InChI-Schlüssel |

QJTKRBPFLXFEOU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2CCC3=C2C(=CC4=C3C=CC5=C4C=CC=C5F)C=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.